![molecular formula C20H23F3N4O2 B2842708 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946230-97-3](/img/structure/B2842708.png)
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the CAS No. 946230-97-3. It is a dopamine D2 receptor partial agonist . It has been identified in the context of research into potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, it was observed that certain compounds increased phosphorylation of H2AX in MCF-7 cells comparable to that observed with Olaparib .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2- [4- (6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, a similar compound, has a molecular weight of 237.3 .Applications De Recherche Scientifique
Synthesis and Anticancer Activities
- Substituted pyrimidine-piperazine conjugates have been synthesized and evaluated for their potential in anticancer therapy. Compounds in this class demonstrated significant anti-proliferative activities against human breast cancer and human embryonic kidney cells. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential therapeutic applications in cancer treatment (Parveen et al., 2017).
Interaction with Cannabinoid Receptors
- Certain piperazine derivatives, including those structurally similar to (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, have been studied for their interaction with cannabinoid receptors. These studies are important for understanding the molecular dynamics and potential therapeutic applications of these compounds (Shim et al., 2002).
Antibacterial Properties
- A series of novel piperazine derivatives have shown significant antibacterial activities against various human pathogenic bacteria. This suggests potential applications of these compounds in the development of new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Activity
- Derivatives of piperidin-1-yl methanone, which shares structural similarities with the compound , have demonstrated antimicrobial properties. This suggests the potential for these compounds to be developed into new antimicrobial agents (Ramudu et al., 2017).
Antileukemic Activity
- Piperidine derivatives have been synthesized and shown to possess antiproliferative activity against human leukemia cells. This indicates potential applications in developing treatments for leukemia (Vinaya et al., 2011).
Thermal and Structural Studies
- Piperidine derivatives have been subjected to thermal, optical, etching, and structural studies, providing valuable information about the physical and chemical properties of these compounds, which is essential for their application in various scientific fields (Karthik et al., 2021).
Analgesic and Antagonist Activities
- Research on similar piperazine derivatives has focused on their role as antagonists and analgesics, indicating their potential use in pain management (Tsuno et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-13(2)29-18-12-17(24-14(3)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJWELAUBVZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.